molecular formula C8H16O4 B3275403 3,4,4-Trimethoxyoxane CAS No. 624734-16-3

3,4,4-Trimethoxyoxane

Cat. No.: B3275403
CAS No.: 624734-16-3
M. Wt: 176.21 g/mol
InChI Key: ZJQDQFFQNQUHHT-UHFFFAOYSA-N
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Description

3,4,4-Trimethoxyoxane is an organic compound characterized by the presence of three methoxy groups attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trimethoxyoxane typically involves the methylation of precursor compounds. One common method is the methylation of 3,4,4-trihydroxyoxane using dimethyl sulfate under basic conditions. This reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution of hydroxyl groups with methoxy groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using environmentally friendly reagents like dimethyl carbonate. This method is preferred due to its lower toxicity and reduced environmental impact compared to traditional methylating agents .

Chemical Reactions Analysis

Types of Reactions: 3,4,4-Trimethoxyoxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane ketones, while reduction can produce oxane alcohols .

Scientific Research Applications

3,4,4-Trimethoxyoxane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,4-Trimethoxyoxane involves its interaction with specific molecular targets. The methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    3,4,5-Trimethoxyoxane: Similar in structure but with an additional methoxy group at the 5-position.

    3,4,4-Trimethoxybenzene: Shares the trimethoxy substitution pattern but differs in the core structure.

Uniqueness: 3,4,4-Trimethoxyoxane is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3,4,4-trimethoxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-9-7-6-12-5-4-8(7,10-2)11-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQDQFFQNQUHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730029
Record name 3,4,4-Trimethoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624734-16-3
Record name 3,4,4-Trimethoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,4-dimethoxytetrahydro-2H-pyran-3-ol (6.00 g, 37.0 mmol) in THF (100 mL) at 0° C. was added sodium hydride (1.48 g, 37.0 mmol). After being stirred at 0° C. for 1 h, methyl iodide (4.61 mL, 74.0 mmol) was added dropwise. The reaction was allowed to warm up to ambient temperature and quenched using aqueous NH4Cl. The product was extracted with ether three times. The combined extracts were dried over Na2SO4 and concentrated. Purification by flash chromatography on silica gel (10% ether to 60% ether/hexanes) provided the desired product. 1H NMR (CDCl3) δ 4.05-3.95 (1H, m), 3.80-3.70 (1H, m), 3.60-3.50 (3H, m), 3.50 (3H, s), 3.30 (3H, s), 3.10 (3H, s), 2.00-1.70 (2H, m).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.61 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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